molecular formula C11H13NO B11914513 (S)-1-(1H-Indol-3-yl)propan-2-ol

(S)-1-(1H-Indol-3-yl)propan-2-ol

Cat. No.: B11914513
M. Wt: 175.23 g/mol
InChI Key: JXMVNHWZTQYNTJ-QMMMGPOBSA-N
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Description

(S)-1-(1H-Indol-3-yl)propan-2-ol is a chiral compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Indol-3-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of (S)-1-(1H-Indol-3-yl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone to the alcohol. The process is conducted under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Indol-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-1-(1H-Indol-3-yl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the reduction of (S)-1-(1H-Indol-3-yl)propan-2-one yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (S)-1-(1H-Indol-3-yl)propan-2-one

    Reduction: this compound

    Substitution: Various substituted indole derivatives

Scientific Research Applications

(S)-1-(1H-Indol-3-yl)propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-(1H-Indol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(S)-1-(1H-Indol-3-yl)propan-2-ol can be compared with other indole derivatives, such as:

    Tryptophol: An indole derivative with a similar structure but differing in the position of the hydroxyl group.

    Serotonin: A neurotransmitter with an indole ring structure, known for its role in mood regulation.

    Indole-3-acetic acid: A plant hormone with an indole ring, involved in the regulation of plant growth and development.

The uniqueness of this compound lies in its specific chiral configuration and the presence of the hydroxyl group at the second carbon of the propanol side chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

(2S)-1-(1H-indol-3-yl)propan-2-ol

InChI

InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m0/s1

InChI Key

JXMVNHWZTQYNTJ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=CC=CC=C21)O

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)O

Origin of Product

United States

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